molecular formula C15H15ClO B1301288 4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol CAS No. 1989-04-4

4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol

Cat. No. B1301288
CAS RN: 1989-04-4
M. Wt: 246.73 g/mol
InChI Key: DZFKBLCZKBTIAU-UHFFFAOYSA-N
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Description

The compound "4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol" is a chlorinated phenol derivative. While the specific compound is not directly studied in the provided papers, related compounds with chlorophenyl groups and modifications on the phenol moiety are discussed. These compounds are of interest due to their potential applications in various fields, including material science, biology, and chemistry.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or enzymatic hydroxylation. For instance, the synthesis of nitro-substituted phenolates involves deprotonation in solution , while the enzymic hydroxylation of 4-ethylphenol by p-cresol methylhydroxylase produces optically active phenol derivatives . Similarly, Schiff base derivatives are synthesized through condensation reactions . These methods could potentially be adapted for the synthesis of "4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol."

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties of a compound. Studies on related compounds have used techniques like X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopy, as well as computational methods like DFT calculations . These techniques help determine the planarity of the benzene ring systems, dihedral angles, and other structural parameters that influence the compound's behavior.

Chemical Reactions Analysis

The chemical reactivity of phenol derivatives can be influenced by substituents on the phenol ring. For example, the presence of nitro groups can lead to solvatochromic behavior , while azo and pyrazole groups can participate in oxidative polymerization reactions . Schiff bases derived from phenols can also exhibit conformational isomerism . These insights suggest that "4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol" may also exhibit unique reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl phenol derivatives can vary widely. Solubility in different solvents, melting points, and luminescent properties are some of the characteristics that have been studied . Theoretical studies, including quantum chemical calculations, provide additional insights into electronic properties, such as HOMO-LUMO gaps, which are indicative of a compound's chemical stability and reactivity .

Scientific Research Applications

Environmental and Health Impacts of Phenolic Compounds

Phenolic compounds, such as Chlorogenic Acid (CGA) and its derivatives, play significant roles in various biological and pharmacological activities. CGA, a primary phenolic compound found in green coffee extracts and tea, demonstrates a wide range of therapeutic roles including antioxidant, anti-inflammatory, hepatoprotective, and cardioprotective effects, among others. It modulates lipid metabolism and glucose regulation, offering potential treatment avenues for disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's impact on environmental health, as it acts as a natural safeguard food additive, replacing synthetic antibiotics, underscores its relevance in reducing medical costs and environmental toxicity (Naveed et al., 2018).

Antimicrobial Properties of Phenolic Compounds

The occurrence and toxicity of antimicrobial triclosan and its by-products in the environment reveal the broad spectrum of phenolic compounds' environmental impact. Triclosan, a phenolic compound, is incorporated in various household and personal care products, leading to its widespread environmental presence. Despite its antimicrobial benefits, triclosan poses risks of developing resistant bacterial strains and potentially more toxic by-products due to environmental transformation processes. This highlights the need for careful consideration of phenolic compounds' environmental and health impacts (Bedoux et al., 2012).

Phenolic Antioxidants in Environmental and Health Contexts

Synthetic Phenolic Antioxidants (SPAs) are extensively used to retard oxidative reactions in industrial and commercial products. However, the environmental occurrence and human exposure to SPAs, such as BHT and DBP, indicate potential health risks including hepatic toxicity and endocrine-disrupting effects. The presence of SPAs and their transformation products in various environmental matrices and human tissues calls for further research into their environmental behaviors, toxicity effects, and the development of safer alternatives (Liu & Mabury, 2020).

properties

IUPAC Name

4-[2-(4-chlorophenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFKBLCZKBTIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365842
Record name 4-[2-(4-chlorophenyl)propan-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol

CAS RN

1989-04-4
Record name 4-[2-(4-chlorophenyl)propan-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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